Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is a complex organic compound featuring an adamantane moiety, a carbamimidoyl group, and a sulfanylsulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The synthesis may involve the use of various reagents such as alkenes, alkynes, arenes, and carbonyl groups to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of homogeneous or heterogeneous catalysts to facilitate the selective functionalization of the adamantane core .
Analyse Chemischer Reaktionen
Types of Reactions
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions may vary, but they often involve ambient temperatures and pressures to ensure efficient transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid has several scientific research applications, including:
Biology: It may be used in the study of biological processes and as a tool for investigating molecular interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the carbamimidoyl and sulfanylsulfonic acid groups enable the compound to participate in various chemical reactions. These interactions can modulate biological processes and facilitate the formation of desired products in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other adamantane derivatives and carbamimidoyl-containing molecules. Examples include:
Adamantane derivatives: Compounds with similar structural features, such as adamantane-based drug delivery systems.
Carbamimidoyl-containing molecules: Compounds with carbamimidoyl groups that exhibit similar reactivity and applications.
Uniqueness
{[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid is unique due to its combination of an adamantane core with carbamimidoyl and sulfanylsulfonic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
40283-72-5 |
---|---|
Molekularformel |
C13H22N2O3S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane |
InChI |
InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18) |
InChI-Schlüssel |
PBIXEKKBTRACPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.